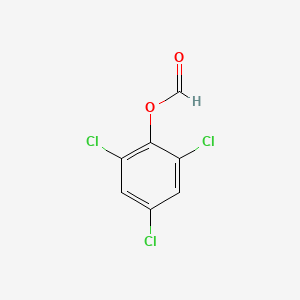

2,4,6-Trichlorophenyl Formate

説明

2,4,6-Trichlorophenyl Formate is a chemical compound with the molecular formula C7H3Cl3O2. It is known for its high reactivity and is commonly used as a carbon monoxide surrogate in various chemical reactions. This compound is a pale-yellow crystalline solid that is soluble in solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) .

作用機序

Target of Action

2,4,6-Trichlorophenyl Formate primarily targets aryl/alkenyl halides and triflates . These compounds are often used in organic synthesis, particularly in palladium-catalyzed reactions .

Mode of Action

The compound acts as a highly reactive and easily accessible crystalline CO surrogate . It undergoes decarbonylation with NEt3 to generate CO rapidly at room temperature . This allows for external-CO-free Pd-catalyzed carbonylation of aryl/alkenyl halides and triflates . The high reactivity of the CO surrogate enables carbonylation at room temperature and significantly reduces the quantities of formate to near-stoichiometric levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the carbonylation of aryl/alkenyl halides and triflates . The compound’s action results in the formation of trichlorophenyl esters .

Result of Action

The action of this compound results in the formation of trichlorophenyl esters . These esters can be readily converted to a variety of carboxylic acid derivatives in high yields .

Action Environment

The action of this compound is influenced by environmental factors such as temperature. The compound’s decarbonylation with NEt3 to generate CO proceeds rapidly at room temperature . This suggests that the compound’s action, efficacy, and stability may be sensitive to changes in temperature.

生化学分析

Biochemical Properties

It is known to be a highly reactive compound . It is used as a CO surrogate in palladium-catalyzed carbonylation of aryl/alkenyl halides and triflates . The high reactivity of 2,4,6-Trichlorophenyl Formate enables carbonylation at room temperature and significantly reduces the quantities of formate to near-stoichiometric levels .

Molecular Mechanism

It is known to undergo decarbonylation with NEt3 to generate CO rapidly at room temperature, thereby allowing external-CO-free Pd-catalyzed carbonylation of aryl/alkenyl halides and triflates

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal temperatures and pressures

準備方法

Synthetic Routes and Reaction Conditions: 2,4,6-Trichlorophenyl

生物活性

2,4,6-Trichlorophenyl formate (TCPF) is a chemical compound that has garnered attention in various fields of research, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its reactivity, applications in carbonylation processes, and potential pharmacological effects.

TCPF is a crystalline compound classified as a carbon monoxide (CO) surrogate. Its structure includes three chlorine atoms substituted on the phenyl ring, which enhances its reactivity compared to other phenolic compounds. The compound is soluble in polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) and can generate CO under mild conditions when treated with bases such as triethylamine (NEt₃) at room temperature .

Key Reactions Involving TCPF

- Decarbonylation : TCPF can undergo decarbonylation to release CO, which can then participate in palladium-catalyzed carbonylation reactions. This process allows for the formation of various aryl and alkenyl derivatives from halides and triflates .

- Carbonylation : The compound serves as an effective reagent for introducing carbonyl groups into organic molecules. For example, TCPF has been utilized to synthesize amides from aryl halides through palladium-catalyzed carbonylation reactions .

- Functional Group Transformations : The esters derived from TCPF can be converted into a range of carboxylic acid derivatives such as thioesters and amides with high yields, showcasing its utility in synthetic organic chemistry .

Biological Activity

While TCPF's primary applications lie in synthetic chemistry, its biological activity has also been investigated concerning its interaction with various biological systems.

Pharmacological Profile

- CYP Enzyme Inhibition : TCPF has shown inhibitory effects on certain cytochrome P450 enzymes. Specifically, it is noted as an inhibitor of CYP1A2 and CYP2C9, which are critical enzymes involved in drug metabolism . This suggests that TCPF may influence the pharmacokinetics of co-administered drugs by altering their metabolic pathways.

- Skin Permeation : The compound exhibits a low log Kp value (-4.91 cm/s), indicating poor skin permeability. This characteristic may limit its use in topical formulations but could be advantageous for controlled delivery systems where systemic absorption is not desired .

Case Studies and Research Findings

Several studies have highlighted the utility of TCPF in various chemical transformations:

- Palladium-Catalyzed Carbonylation : A study demonstrated the successful application of TCPF in the external CO-free carbonylation of aryl bromides, leading to high yields of desired products under mild conditions. This method showcased the compound's effectiveness as a CO surrogate compared to traditional methods requiring harsher conditions .

- Synthesis of Xiamenmycin A : Research involving TCPF facilitated the total synthesis of xiamenmycin A, a complex natural product. The introduction of an amide functional group via TCPF was crucial in constructing this molecule efficiently .

Summary Table of Biological Activity

| Property | Value/Description |

|---|---|

| CAS Number | 4525-65-9 |

| Solubility | Soluble in THF and DMF |

| CYP Enzyme Inhibition | CYP1A2 (Yes), CYP2C9 (Yes) |

| Skin Permeability (Log Kp) | -4.91 cm/s |

| Reactivity | High reactivity as CO surrogate |

特性

IUPAC Name |

(2,4,6-trichlorophenyl) formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O2/c8-4-1-5(9)7(12-3-11)6(10)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUDXADDVAYVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2,4,6-Trichlorophenyl Formate considered a promising alternative to gaseous carbon monoxide in Palladium-catalyzed carbonylation reactions?

A: this compound (TCPF) offers several advantages over using gaseous carbon monoxide in Palladium-catalyzed carbonylation reactions. Firstly, TCPF is a stable, crystalline solid [, ], making it significantly easier and safer to handle than gaseous CO, which is toxic and requires specialized equipment. Secondly, TCPF readily decomposes in the presence of a mild base like triethylamine, generating carbon monoxide in situ [, ]. This eliminates the need for external CO sources and simplifies the reaction setup. Lastly, research shows that TCPF exhibits high reactivity even at room temperature, enabling efficient carbonylation under mild conditions and with lower catalyst loadings [, ].

Q2: What makes this compound particularly effective in Palladium-catalyzed reactions?

A: The high reactivity of TCPF stems from the presence of the three chlorine atoms on the phenyl ring. These electron-withdrawing groups increase the electrophilicity of the formate group, making it more susceptible to nucleophilic attack and facilitating the decomposition into CO and 2,4,6-trichlorophenol []. This enhanced reactivity allows for milder reaction conditions and often results in higher yields compared to other CO surrogates [].

Q3: What types of carbonylation reactions can be performed using this compound?

A: TCPF has proven successful in a variety of Palladium-catalyzed carbonylation reactions, including the synthesis of esters, amides, and carboxylic acids from aryl/alkenyl halides and triflates []. It has also been employed in the preparation of 2,4,6-trichlorophenyl 3,4-dihydronaphthalene-2-carboxylate, a valuable intermediate in organic synthesis []. The versatility of TCPF makes it a valuable tool for constructing various carbonyl-containing compounds.

Q4: Can you describe the general mechanism of Palladium-catalyzed carbonylation using this compound?

A4: While specific mechanisms can vary depending on the substrates and reaction conditions, the general mechanism involves the following steps:

Q5: Are there any limitations associated with the use of this compound in Palladium-catalyzed reactions?

A5: While this compound presents a valuable alternative to gaseous CO, there are some limitations. One is the generation of 2,4,6-trichlorophenol as a byproduct, which needs to be separated from the desired product. Additionally, the optimal reaction conditions and catalyst systems may need to be determined for each specific substrate, as reactivity and selectivity can be influenced by steric and electronic factors.

Q6: How does the synthesis of Palladium nanosheets using this compound relate to its catalytic activity?

A: Interestingly, TCPF plays a crucial role in the controlled synthesis of Palladium nanosheets by acting as both a reducing agent and a surface capping agent during the synthesis process []. This method yields Pd nanosheets with unique surface properties, leading to superior catalytic activity for the hydrogen evolution reaction compared to bulk Palladium []. This highlights the diverse applications of TCPF in material science and catalysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。